molecular formula C10H12N4 B2949230 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2319805-88-2

7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2949230
CAS No.: 2319805-88-2
M. Wt: 188.234
InChI Key: QPZOOYJEAHWYIP-UHFFFAOYSA-N
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Description

7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a synthetic chemical scaffold based on the pyrazolo[1,5-a]pyrimidine core, a structure of significant interest in medicinal chemistry . Pyrazolo[1,5-a]pyrimidine derivatives are recognized as close structural analogs of nanomalevel adenosine A2a receptor (A2aR) antagonists, positioning them as a promising strategy for the development of new-generation anticancer agents . The A2a receptor plays a key role in the tumor microenvironment, and its antagonism can help overcome immunosuppressive barriers, potentially inhibiting the viability of carcinoma cells . As a functionalized derivative, this compound is designed for use in hit-to-lead optimization campaigns and to explore structure-activity relationships in pharmacological studies. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

7-(azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-7-10(13-5-2-6-13)14-9(12-8)3-4-11-14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZOOYJEAHWYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with azetidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/Class Position 5 Position 7 Key Biological Activity Notable Properties Reference
Target Compound Methyl Azetidin-1-yl Assumed c-Met inhibition Compact structure, moderate polarity
5-Methylpyrazolo[1,5-a]pyrimidine derivatives (10a-10x) Methyl Varied (e.g., aryl, amino) c-Met kinase inhibition, cytotoxicity (SH-SY5Y, A549 cells) IC~50~ values: 0.5–10 µM; substituents at position 7 enhance selectivity
7-Trifluoromethyl derivatives (6g-6l) Varied (e.g., aryl, PMB-amino) Trifluoromethyl N/A (synthetic focus) High yields (50–92%); trifluoromethyl enhances metabolic stability
7-Morpholino derivative Methyl Morpholin-4-yl MMP-14 inhibition (implied) Polar substituent improves solubility
Triazolo[1,5-a]pyrimidine (49) Chloro Azetidin-1-yl Microtubule targeting (neurodegenerative tauopathies) Fluorophenyl group enhances CNS penetration
Nitro-azolo[1,5-a]pyrimidines (9a–f) Methyl/Chloro Alkylamino Anti-inflammatory, protective Nitro group modulates redox activity
Key Observations:

Position 7 Substitutions: Azetidin-1-yl (target compound): The small, strained azetidine ring may optimize binding pocket interactions in kinase targets (e.g., c-Met) while balancing lipophilicity and solubility . Trifluoromethyl: Enhances metabolic stability and electron-withdrawing effects but may reduce solubility compared to azetidine . Morpholino: Increases polarity and solubility but may limit blood-brain barrier penetration .

Position 5 Substitutions: Methyl (target compound): A common substituent that contributes to steric bulk without significantly altering electronic properties.

Heterocycle Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. kinases) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    • Azetidin-1-yl group: Moderate LogP (~2–3), balancing membrane permeability and solubility.
    • Trifluoromethyl: Higher LogP (~3–4), favoring lipid bilayer penetration but risking solubility issues .
  • Solubility: Morpholino and amino substituents improve aqueous solubility (e.g., >100 µM in PBS) compared to azetidine or trifluoromethyl derivatives .
  • Metabolic Stability : Azetidine’s small ring reduces metabolic oxidation compared to larger amines (e.g., piperazine), as suggested by similar compounds .

Biological Activity

7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an azetidine ring with a pyrazolo-pyrimidine core, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6C_{15}H_{18}N_{6}. The presence of nitrogen atoms within the ring system enhances its reactivity and biological activity. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development.

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • RORγt Inverse Agonist : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), stabilizing its inactive form and inhibiting its activity. This action is crucial in modulating immune responses and may have implications in autoimmune diseases.
  • Enzyme Inhibition : It also exhibits inhibitory effects on enzymes such as PHD-1 (prolyl hydroxylase domain-containing protein 1) and Janus kinases JAK1 and JAK2. These interactions can influence various signaling pathways involved in cell proliferation and survival, particularly in cancer biology.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Cancer Treatment : Due to its ability to inhibit critical signaling pathways, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of various cancer cell lines by interfering with their proliferation mechanisms.
  • Metabolic Disorders : Research indicates potential applications in treating metabolic disorders such as type 2 diabetes, where modulation of specific pathways can improve insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds were shown to inhibit cell viability effectively without inducing apoptosis, suggesting alternative mechanisms of action (source: ).
  • Enzymatic Inhibition : Research highlighted the compound's role as an inhibitor of PHD enzymes, which are involved in hypoxia signaling pathways. This inhibition can enhance the stability of hypoxia-inducible factors (HIFs), potentially leading to improved outcomes in hypoxic tumor microenvironments (source: ).

Comparative Analysis with Related Compounds

Compound TypeMechanism of ActionPotential Applications
Pyrazolo[1,5-a]pyrimidines Enzyme inhibition, receptor modulationCancer therapy, metabolic disorders
Triazolo[1,5-a]pyrimidines Similar mechanisms but different substituentsAntiviral and anticancer therapies
Other Heterocycles Varies widely based on structureDiverse therapeutic applications

Q & A

Basic Question

  • X-ray crystallography : Resolves regiochemistry (e.g., monoclinic P21/c space group for 7-chloro derivatives with β = 95.924°) .
  • NMR spectroscopy : 1H/13C NMR distinguishes C-5 methyl (δ 2.4 ppm) from C-7 azetidine protons (δ 3.8–4.2 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .

How should researchers handle discrepancies in crystallographic vs. computational structural data?

Advanced Question

  • Validation : Cross-check experimental XRD data (e.g., unit cell parameters: a = 4.98 Å, b = 18.40 Å) with DFT-optimized geometries .
  • Torsional analysis : Compare dihedral angles (e.g., pyrazole-pyrimidine ring junction) to identify conformational flexibility .
  • Dynamic simulations : MD trajectories (10 ns) assess stability of hydrogen-bonding networks in solvated systems .

What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidine intermediates?

Basic Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HCl or toxic gases (e.g., chlorination steps) .
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

What methodologies enable late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core?

Advanced Question

  • Cross-coupling : Buchwald-Hartwig amination installs aryl/heteroaryl groups at C-7 using Pd2(dba)3/Xantphos catalysts .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target engagement studies .
  • Photoredox catalysis : Visible-light-mediated C–H activation diversifies C-3 substituents under mild conditions .

How do researchers elucidate enzyme inhibition mechanisms for pyrazolo[1,5-a]pyrimidines?

Advanced Question

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for trifluoromethyl derivatives .
  • Cryo-EM : Resolve inhibitor-enzyme complexes (e.g., Pf-dihydroorotate dehydrogenase) at 3.2 Å resolution .

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